molecular formula C8H9N3O2 B13101214 N-(3-Acetylpyrazin-2-yl)acetamide

N-(3-Acetylpyrazin-2-yl)acetamide

Cat. No.: B13101214
M. Wt: 179.18 g/mol
InChI Key: BEAKNHQCPUEZTQ-UHFFFAOYSA-N
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Description

N-(3-Acetylpyrazin-2-yl)acetamide is a pyrazine-derived acetamide compound characterized by a pyrazine ring substituted with an acetyl group at position 3 and an acetamide moiety at position 2. Pyrazine derivatives are known for their diverse pharmacological activities, including enzyme inhibition and antimicrobial effects.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

N-(3-acetylpyrazin-2-yl)acetamide

InChI

InChI=1S/C8H9N3O2/c1-5(12)7-8(11-6(2)13)10-4-3-9-7/h3-4H,1-2H3,(H,10,11,13)

InChI Key

BEAKNHQCPUEZTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CN=C1NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylpyrazin-2-yl)acetamide typically involves the reaction of 3-acetylpyrazine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylpyrazin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3-Acetylpyrazin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Acetylpyrazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related acetamide derivatives, emphasizing substituent effects, biological activities, and pharmacological profiles.

Structural Analogues and Substituent Effects

Compound Name Key Structural Features Biological Activity IC₅₀/EC₅₀/Activity Level Reference
N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide Pyrazoloquinoxaline core, acetyloxy, chloro MAO-A inhibition 0.028 mM (IC₅₀)
(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Benzothiazole, dihydroisoquinoline MAO-B and BChE inhibition Potent activity
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone, bromophenyl, methoxybenzyl FPR2 agonist (calcium mobilization, chemotaxis) Specific activation
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Trichloroacetyl, meta-dimethylphenyl Structural analysis (electron-withdrawing effects) N/A
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide Benzothiazole sulfonyl, difluorophenyl Antimicrobial (gram-positive bacteria) Significant activity

Key Observations:

  • Substituent Position and Electronic Effects: Meta-substitution (e.g., 3,5-dimethylphenyl in trichloro-acetamides) influences crystal packing and electronic properties, which may affect solubility and binding . Electron-withdrawing groups (e.g., nitro, chloro) enhance enzyme inhibition by modulating electron density .
  • Heterocyclic Cores: Pyrazine, pyridazine, and benzothiazole moieties confer target specificity. For example, pyridazinone derivatives (e.g., FPR2 agonists) exhibit receptor selectivity due to their rigid heterocyclic frameworks .

Pharmacological Activities

Enzyme Inhibition:

  • MAO-A/B Inhibitors: Pyrazoloquinoxaline acetamides show high MAO-A selectivity (IC₅₀ = 0.028 mM), attributed to the acetyloxy group enhancing hydrophobic interactions . In contrast, benzothiazole-linked acetamides inhibit MAO-B and BChE, relevant for neurodegenerative diseases .
  • Cholinesterase Inhibitors: Triazole-benzothiazole acetamides (e.g., N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide) inhibit AChE/BChE via dual hydrogen bonding and π-π stacking .

Antimicrobial Activity:

  • Benzothiazole sulfonyl derivatives (e.g., compound 47 , 48 ) exhibit broad-spectrum activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with EC₅₀ values < 10 µg/mL .

Receptor Agonism:

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